

Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Cat. No.: B151351

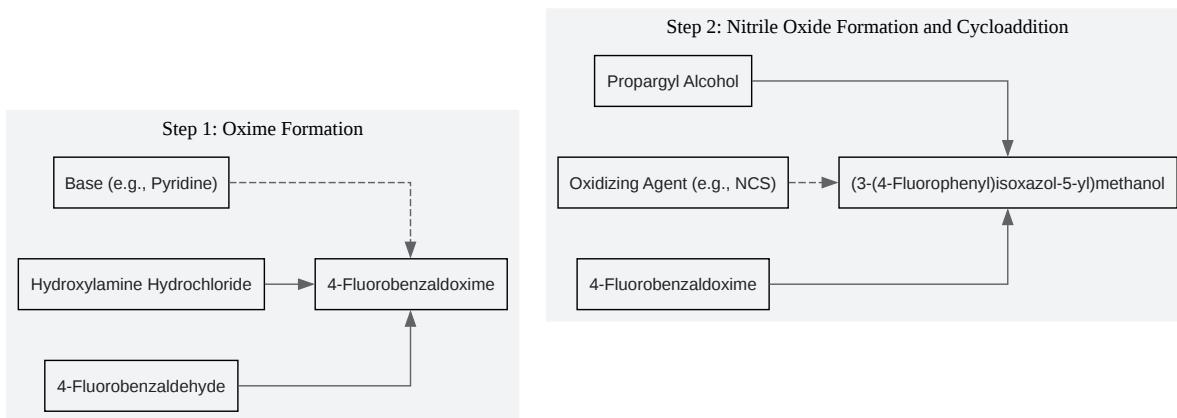
[Get Quote](#)

SMILES String: OCc1cc(no1)-c2ccc(F)cc2

Introduction

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a heterocyclic organic compound featuring a core isoxazole ring substituted with a 4-fluorophenyl group at the 3-position and a hydroxymethyl group at the 5-position. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, with the isoxazole scaffold being a key structural motif in a variety of biologically active compounds.^[1] Derivatives of isoxazole have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential biological activities of **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**, targeting researchers and professionals in drug development.

Physicochemical Properties


A summary of the key physicochemical properties for **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ FNO ₂	--INVALID-LINK--
Molecular Weight	193.17 g/mol	--INVALID-LINK--
Appearance	Off-white amorphous powder	--INVALID-LINK--
Melting Point	84-90 °C	--INVALID-LINK--
Purity	≥ 97% (HPLC)	--INVALID-LINK--
SMILES	OCc1cc(no1)-c2ccc(F)cc2	--INVALID-LINK--

Experimental Protocols: Synthesis

The synthesis of **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** can be achieved through a 1,3-dipolar cycloaddition reaction, a common and efficient method for constructing the isoxazole ring.^[1] The following protocol is a representative procedure adapted from the synthesis of structurally similar isoxazole derivatives.^{[1][2]}

General Synthesis Workflow

[Click to download full resolution via product page](#)

A high-level overview of the synthesis process.

Detailed Synthesis Protocol

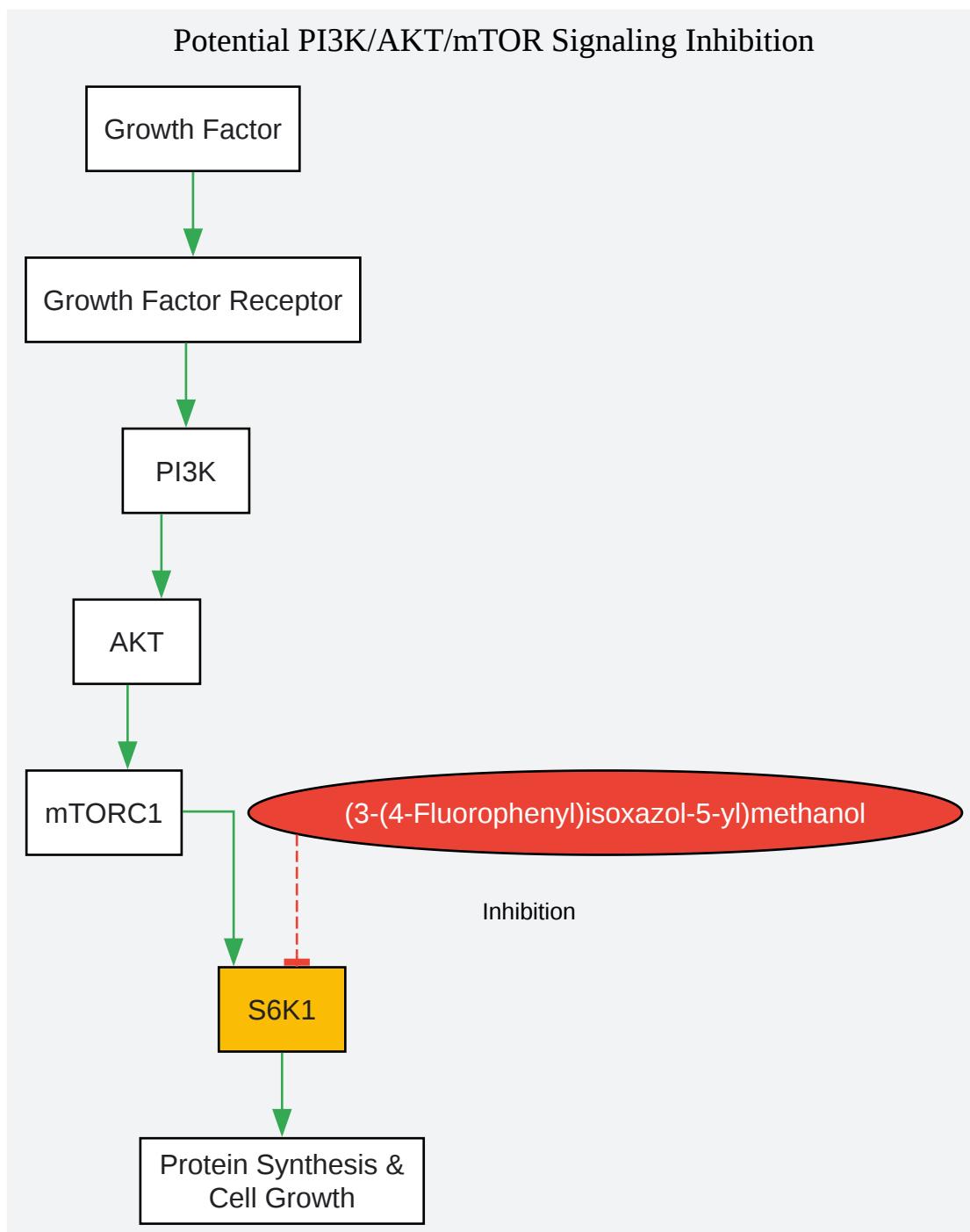
Step 1: Synthesis of 4-Fluorobenzaldoxime

- To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).
- Add a base, for example, pyridine or sodium hydroxide, to neutralize the HCl salt and facilitate the reaction.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluorobenzaldoxime.

Step 2: Synthesis of **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**

- Dissolve the 4-fluorobenzaldoxime (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).
- Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution while stirring at room temperature. The NCS facilitates the in-situ generation of the corresponding nitrile oxide.
- After stirring for approximately 30 minutes, add propargyl alcohol (1.2 eq) to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
- Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
- Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**.

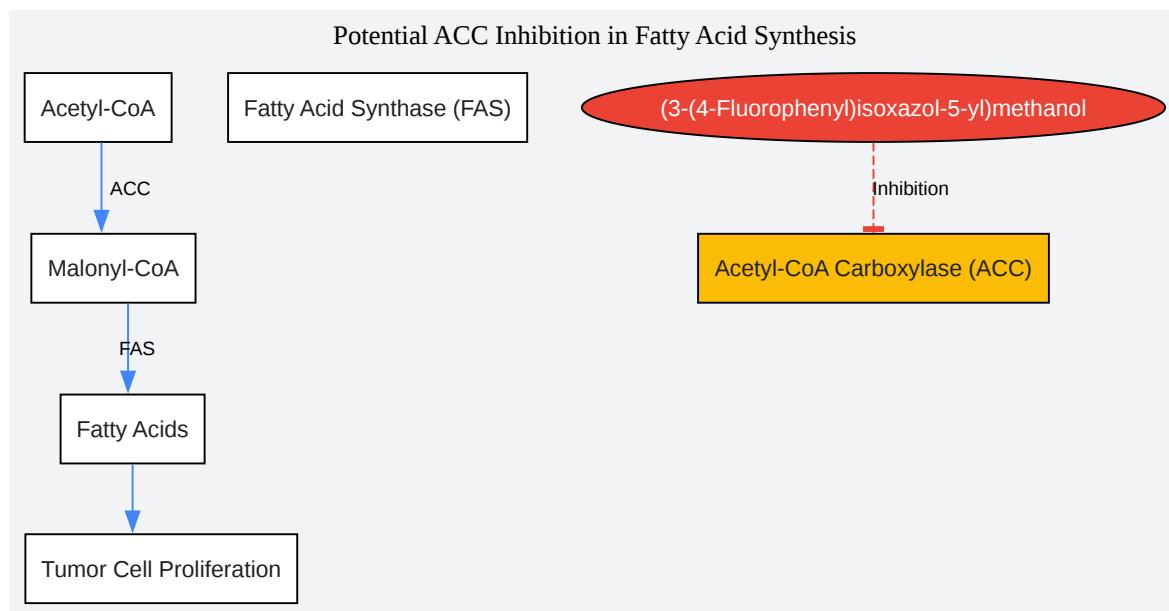

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While specific biological data for **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** is not extensively available in the public domain, the broader class of isoxazole derivatives has been investigated for a variety of therapeutic applications. These compounds are known to interact with a range of biological targets, including protein kinases and enzymes involved in metabolic pathways.[\[1\]](#)

Potential as a Kinase Inhibitor

Many isoxazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. For instance, some 3,5-diarylisoazole derivatives have been evaluated as potential anticancer agents targeting Ribosomal protein S6 kinase beta-1 (S6K1), a key component of the PI3K/AKT/mTOR signaling pathway.^[3]



[Click to download full resolution via product page](#)

Hypothesized inhibition of the S6K1 signaling pathway.

Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor

Derivatives of isoxazole have also been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway, which is often upregulated in cancer cells.^[4] Inhibition of ACC can lead to decreased production of malonyl-CoA, a critical building block for fatty acid synthesis, thereby arresting cell growth and inducing apoptosis.

[Click to download full resolution via product page](#)

Hypothesized inhibition of the ACC-mediated fatty acid synthesis pathway.

Conclusion

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a valuable chemical entity with significant potential in drug discovery and development. Its synthesis is readily achievable through established chemical methodologies. While specific biological data for this compound is limited, the broader class of isoxazole derivatives demonstrates a wide range of biological activities, suggesting that this compound could be a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further

investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biolmolchem.com [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151351#3-4-fluorophenyl-isoxazol-5-yl-methanol-smiles-string>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com